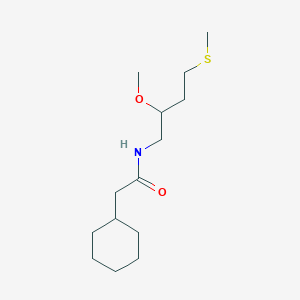

![molecular formula C23H16FN3O5 B2982560 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 355115-12-7](/img/structure/B2982560.png)

3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H16FN3O5 and its molecular weight is 433.395. The purity is usually 95%.

BenchChem offers high-quality 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Synthesis of Pyrrolo[3,4-c]pyrazole Derivatives : Research demonstrates the synthesis of pyrrolo[3,4-c]pyrazole derivatives via 1,3-dipolar cycloaddition reactions, showcasing the utility of similar compounds in constructing complex molecular architectures. These reactions involve nitrilimines and maleimides, leading to derivatives with potential pharmacological activities (Kaur, Singh, & Singh, 2013).

Mechanistic Studies of 1,3-Dipolar Cycloadditions : Investigations into the microscopic mechanisms of light-induced tetrazole-quinone 1,3-dipole cycloadditions offer insights into the synthesis of pyrazole-fused quinones, relevant for the development of new materials and drugs (He et al., 2021).

Material Science and Photophysical Properties

Conjugated Polymers and Photoluminescence : Studies on conjugated polymers containing pyrrolo[3,4-c]pyrrole units, similar to the queried compound, reveal their potential in electronic applications due to desirable photophysical properties. These materials exhibit significant solubility, processability, and photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000).

Electron Transport Layers in Solar Cells : The development of n-type conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) backbones for use as electron transport layers in polymer solar cells underscores the relevance of such compounds in improving the efficiency of photovoltaic devices. These materials enhance electron extraction and reduce exciton recombination (Hu et al., 2015).

Biological Activity

Anticancer and Antimicrobial Activities : The synthesis of chalcone-imide derivatives and their evaluation for anticancer, antimicrobial activities, and enzyme inhibition profiles highlight the potential medicinal applications of structurally complex compounds. These studies provide a foundation for exploring similar compounds for therapeutic uses (Kocyigit et al., 2018).

Fluorescent pH Sensors : The design and synthesis of heteroatom-containing organic fluorophores demonstrate the application of complex organic molecules in developing fluorescent pH sensors. These sensors exhibit reversible color changes upon protonation and deprotonation, useful in biological and chemical sensing applications (Yang et al., 2013).

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O5/c24-15-8-6-14(7-9-15)20-19-21(32-26(20)17-4-2-1-3-5-17)23(29)25(22(19)28)16-10-12-18(13-11-16)27(30)31/h1-13,19-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIFMAOWVCPMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982480.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)

![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)

![2-Chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(2-fluoro-3-methylphenyl)acetamide](/img/structure/B2982484.png)

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)

![(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2982489.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[2-(triazol-2-yl)ethyl]azetidin-3-amine](/img/structure/B2982497.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2982499.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)